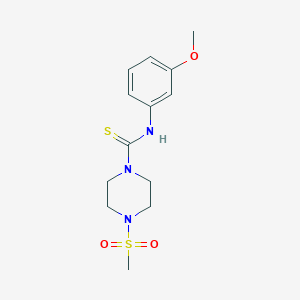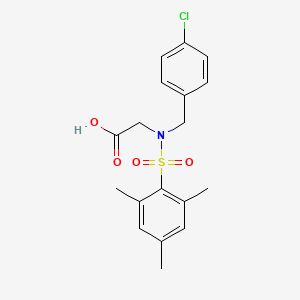
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide acts as a potent and selective inhibitor of N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamideβ. It binds to the ATP-binding site of N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamideβ and prevents its phosphorylation, thereby inhibiting its activity. Inhibition of N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamideβ leads to the activation of various signaling pathways such as Wnt/β-catenin, which promotes cell survival and proliferation.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to promote the survival and proliferation of neuronal cells, which makes it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. It has also been shown to have anti-inflammatory and anti-tumor effects, which makes it a potential therapeutic agent for the treatment of various inflammatory and cancerous diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamideβ, which makes it a useful tool for studying the role of N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamideβ in various cellular processes. It has also been shown to have good stability and solubility, which makes it a suitable compound for in vitro and in vivo experiments.
However, there are also some limitations associated with the use of N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide in lab experiments. It has been shown to have poor oral bioavailability, which limits its use in animal studies. It also has low blood-brain barrier penetration, which limits its potential therapeutic applications in the treatment of neurodegenerative diseases.
Orientations Futures
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has several potential future directions for scientific research. It can be further studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. It can also be further modified to improve its pharmacokinetic properties such as oral bioavailability and blood-brain barrier penetration. Furthermore, it can be used as a tool to study the role of N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamideβ in various cellular processes. Overall, N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has significant potential for scientific research and therapeutic applications.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. It has been shown to inhibit glycogen synthase kinase-3β (N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamideβ), a key enzyme involved in various cellular processes such as cell differentiation, proliferation, and survival. Inhibition of N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamideβ has been linked to the regulation of various signaling pathways such as Wnt/β-catenin, PI3K/AKT, and NF-κB, which are involved in the pathogenesis of various diseases.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-4-methylsulfonylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c1-19-12-5-3-4-11(10-12)14-13(20)15-6-8-16(9-7-15)21(2,17)18/h3-5,10H,6-9H2,1-2H3,(H,14,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDSZASCGQAIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824067 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-methoxyphenyl)-4-(methylsulfonyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{3-[(2-bromophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4767120.png)

![1-[2-(4-fluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4767130.png)
![4-(4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B4767132.png)
![N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4767135.png)

![methyl 2-{4-[(4-ethylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4767150.png)
![1-(4-bromophenyl)-3-[(3-chlorophenyl)amino]-1-propanone](/img/structure/B4767163.png)

![4-(4-bromo-2-chlorophenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4767170.png)
![N~1~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4767178.png)
![N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4767186.png)
![N-(2-ethylphenyl)-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazinecarbothioamide](/img/structure/B4767200.png)
![2-(2-methoxyphenoxy)-N'-[(3-methoxyphenoxy)acetyl]acetohydrazide](/img/structure/B4767224.png)